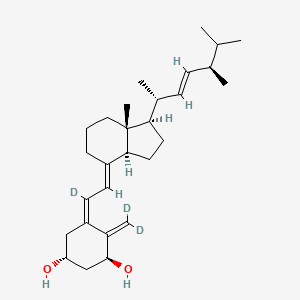

Doxercalciferol-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-ZKEOFIQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-32-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Doxercalciferol's Mechanism of Action in Renal Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxercalciferol, a synthetic vitamin D2 analog, is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Its therapeutic efficacy hinges on its metabolic activation to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then acts as a potent agonist for the vitamin D receptor (VDR). This guide provides a comprehensive technical overview of doxercalciferol's mechanism of action, detailing its molecular interactions, downstream signaling cascades, and clinical effects in the context of renal disease. The information is supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction: The Challenge of Secondary Hyperparathyroidism in CKD

Chronic kidney disease disrupts mineral metabolism, primarily through the impaired renal production of active vitamin D (calcitriol). This deficiency leads to hypocalcemia and hyperphosphatemia, which in turn trigger a compensatory increase in parathyroid hormone (PTH) secretion, a condition known as secondary hyperparathyroidism. Persistently elevated PTH levels contribute to renal osteodystrophy, cardiovascular complications, and increased mortality in CKD patients.[1][2]

Doxercalciferol offers a therapeutic advantage as it bypasses the need for renal activation.[3][4] This document elucidates the intricate mechanisms by which doxercalciferol effectively suppresses PTH and modulates mineral metabolism in the complex pathophysiological landscape of renal disease.

Pharmacokinetics and Metabolic Activation

Doxercalciferol (1α-hydroxyvitamin D2) is a prodrug that requires metabolic activation to exert its biological effects.[4] Following oral or intravenous administration, it undergoes 25-hydroxylation in the liver, a reaction catalyzed by the cytochrome P450 enzyme CYP27A1, to form the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This hepatic activation is crucial as it circumvents the compromised 1α-hydroxylase activity in the kidneys of CKD patients.

The major active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours.

Core Mechanism of Action: Vitamin D Receptor Activation

The therapeutic effects of doxercalciferol are mediated through the binding of its active metabolite, 1α,25-(OH)2D2, to the vitamin D receptor (VDR), a nuclear hormone receptor. The VDR is expressed in various tissues, including the parathyroid glands, intestine, bone, and kidneys. The activation of the VDR is a critical step in mitigating the adverse effects of CKD.

Upon binding, the 1α,25-(OH)2D2-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway for PTH Suppression

The primary therapeutic target of doxercalciferol in CKD is the parathyroid gland. The activation of VDR in parathyroid cells initiates a signaling cascade that leads to the suppression of PTH gene transcription and subsequent reduction in PTH synthesis and secretion.

Regulation of Calcium and Phosphorus Homeostasis

Doxercalciferol influences calcium and phosphorus levels primarily through VDR activation in the intestine and bone.

-

Intestinal Absorption: VDR activation in intestinal epithelial cells upregulates the expression of genes involved in calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) and calbindin-D9k, leading to increased intestinal calcium absorption. It also promotes phosphate absorption.

-

Bone Metabolism: In conjunction with PTH, the active form of doxercalciferol modulates bone remodeling. It can stimulate the differentiation of osteoblasts and influence osteoclast activity, which can lead to the mobilization of calcium and phosphorus from the bone.

Quantitative Data from Clinical Studies

The efficacy of doxercalciferol in managing secondary hyperparathyroidism has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Effect of Doxercalciferol on Intact Parathyroid Hormone (iPTH) Levels

| Study | Patient Population | Treatment Duration | Baseline iPTH (pg/mL) | End-of-Study iPTH (pg/mL) | Percentage Reduction | p-value |

| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | 219 ± 22 | 118 ± 17 | 46% | <0.001 |

| Agarwal et al. (2014) | CKD Stage 4 | 18 weeks | 381.7 ± 31.3 | 237.9 ± 25.7 | 35.4% | <0.001 |

| Aggarwal et al. (2011) | CKD Stages 3 & 4 | 12 weeks | 432.80 ± 224.86 | 246.20 ± 220.0 | 43.1% | <0.05 |

| Zitter et al. (2010) | CKD Stages 3 & 4 | 3 months | ~110 | ~80 | 27% | 0.002 |

Table 2: Impact of Doxercalciferol on Serum Calcium and Phosphorus

| Study | Patient Population | Baseline Calcium (mg/dL) | End-of-Study Calcium (mg/dL) | Baseline Phosphorus (mg/dL) | End-of-Study Phosphorus (mg/dL) | Incidence of Hypercalcemia |

| Coburn et al. (2004) | CKD Stages 3 & 4 | Not specified | No significant difference from placebo | Not specified | No significant difference from placebo | Not significantly different from placebo |

| Agarwal et al. (2014) | CKD Stage 4 | Not specified | No significant difference from baseline | Not specified | No significant difference from baseline | 4 patients developed hypercalcemia |

| Zitter et al. (2010) | CKD Stages 3 & 4 | 9.1 ± 0.5 | 9.5 ± 0.9 | Not specified | Not specified | 2 patients developed hypercalcemia |

| Cheng et al. (2006) | Hemodialysis Patients | Not specified | Not specified | Not specified | Significantly higher peak at 36h vs. paricalcitol | Not specified |

Detailed Experimental Protocols

Understanding the methodologies employed in key studies is crucial for interpreting the data and designing future research.

Protocol for Evaluating PTH Suppression in CKD Patients (Adapted from Coburn et al., 2004)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: 55 adults with CKD stage 3 or 4 and an intact PTH (iPTH) level greater than 85 pg/mL.

-

Procedure:

-

Baseline Phase (8 weeks): Patients underwent an 8-week baseline period to establish stable biochemical parameters.

-

Treatment Phase (24 weeks): Patients were randomized to receive either oral doxercalciferol or a placebo.

-

Dose Titration: The doxercalciferol dosage was initiated at a low level and gradually increased if the iPTH level was not decreased by 30% or more and if serum calcium and phosphorus levels remained stable.

-

Monitoring: Plasma iPTH, serum calcium, and serum phosphorus were monitored regularly throughout the study.

-

-

Primary Endpoint: The primary efficacy endpoint was the percentage change in mean plasma iPTH from baseline to the end of the 24-week treatment period.

Protocol for Assessing Acute Effects on Mineral Metabolism (Adapted from Cheng et al., 2006)

-

Study Design: A prospective, crossover study.

-

Patient Population: 13 hemodialysis patients.

-

Procedure:

-

Dietary Control: Patients were placed on a low calcium, low phosphorus diet.

-

Phosphate Binder: Sevelamer was used as the sole phosphate binder.

-

Drug Administration: Patients received a single high dose of either doxercalciferol (120 mcg) or paricalcitol (160 mcg) on two separate occasions.

-

Serial Measurements: Serum calcium, phosphorus, and PTH levels were measured at multiple time points over a 36-hour period following drug administration.

-

-

Primary Endpoint: The primary objective was to assess the acute effects of the two vitamin D analogs on bone mobilization by measuring changes in serum calcium and phosphorus.

Broader Systemic Effects and Future Directions

Beyond its primary role in managing SHPT, emerging evidence suggests that VDR activation by doxercalciferol may have other beneficial systemic effects. Studies have indicated potential roles in modulating inflammation, oxidative stress, and the renin-angiotensin system, which could contribute to cardiovascular and renal protection.

Future research should focus on elucidating these pleiotropic effects and their long-term clinical implications in the CKD population. Comparative effectiveness studies with other VDR activators are also warranted to further refine therapeutic strategies.

Conclusion

Doxercalciferol is a vital therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action is centered on its hepatic conversion to a potent VDR agonist, which effectively suppresses PTH gene transcription and modulates mineral metabolism. A thorough understanding of its pharmacokinetics, molecular interactions, and clinical effects, as detailed in this guide, is essential for optimizing its use in clinical practice and for guiding future research and development in the field of renal therapeutics.

References

- 1. Vitamin D Receptor Activators and Clinical Outcomes in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Vitamin D Receptor Activation in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxercalciferol Monograph for Professionals - Drugs.com [drugs.com]

- 4. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]

The Hepatic Bioactivation of Doxercalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 that serves as a prodrug for the active hormonal form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[1][2][3] It is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. The activation of doxercalciferol is a critical step in its mechanism of action and occurs primarily in the liver. This technical guide provides an in-depth overview of the metabolic activation pathway of doxercalciferol in the liver, including the key enzymes, metabolites, and relevant experimental methodologies.

Core Metabolic Activation Pathway

The hepatic bioactivation of doxercalciferol is a single hydroxylation step at the C-25 position.[4][5] This conversion is catalyzed by cytochrome P450 enzymes located in both the mitochondria and microsomes of hepatocytes. Unlike the activation of native vitamin D, this process bypasses the need for renal 1α-hydroxylation, which is often impaired in patients with kidney disease.

The primary enzymatic reaction is as follows:

Doxercalciferol (1α-hydroxyvitamin D2) → 1α,25-dihydroxyvitamin D2 (Major Active Metabolite)

A minor metabolic pathway also exists, leading to the formation of 1α,24-dihydroxyvitamin D2.

The key enzymes implicated in the 25-hydroxylation of vitamin D analogs are:

-

CYP2R1: A microsomal enzyme considered the principal vitamin D 25-hydroxylase.

-

CYP27A1: A mitochondrial enzyme that also possesses 25-hydroxylase activity. Notably, CYP27A1 is reported to be a less efficient catalyst for the 25-hydroxylation of vitamin D2 and its analogs compared to vitamin D3.

Quantitative Data

The following tables summarize available quantitative data related to the metabolism and pharmacokinetics of doxercalciferol and its active metabolite.

Table 1: Pharmacokinetic Parameters of Doxercalciferol's Active Metabolite (1α,25-dihydroxyvitamin D2)

| Parameter | Value | Species | Reference(s) |

| Mean Elimination Half-Life | 32-37 hours | Human | |

| Time to Peak Blood Level | 11-12 hours (oral admin.) | Human | |

| Oral Bioavailability | ~42% | Human |

Table 2: Illustrative Enzyme Kinetic Parameters for Vitamin D 25-Hydroxylation *

| Enzyme | Substrate | Km | Vmax | Source | Reference(s) |

| Human CYP27A1 | Vitamin D3 | 3.2 µM | 0.27 mol/min/mol P450 | Recombinant | |

| Human CYP27A1 | Vitamin D3 | 0.49 mol/mol phospholipid | Not Reported | Recombinant |

Signaling and Experimental Workflow Diagrams

Metabolic Activation Pathway of Doxercalciferol

References

- 1. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 20-hydroxyvitamin D3 by mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of vitamin D3 by isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a sensitive HPLC‐MS/MS method for 25‐hydroxyvitamin D2 and D3 measurement in capillary blood - PMC [pmc.ncbi.nlm.nih.gov]

Doxercalciferol's Engagement with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog prescribed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. As a pro-drug, doxercalciferol undergoes hepatic metabolism to its active form, 1α,25-dihydroxyvitamin D2 (ercalcitriol), which is the primary mediator of its biological effects. This active metabolite exerts its function by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium and phosphate homeostasis, bone metabolism, and cellular proliferation and differentiation. This technical guide provides an in-depth analysis of the binding affinity of doxercalciferol's active metabolite for the VDR, details the experimental protocols used to characterize this interaction, and illustrates the associated signaling pathways.

Quantitative Data on VDR Binding Affinity

The binding affinity of doxercalciferol's active metabolite, 1α,25-dihydroxyvitamin D2, for the Vitamin D Receptor (VDR) has been a subject of scientific investigation. Studies have demonstrated that 1α,25-dihydroxyvitamin D2 exhibits a binding affinity for the VDR that is equivalent to that of calcitriol (1α,25-dihydroxyvitamin D3), the endogenous active form of vitamin D3.[1] This comparable affinity underscores the potency of doxercalciferol's active form in eliciting VDR-mediated biological responses.

For comparative purposes, the binding affinity of calcitriol to the VDR is well-characterized, with a dissociation constant (Kd) typically in the range of 0.1 nM.[2] Given the equal affinity, the Kd for 1α,25-dihydroxyvitamin D2 can be considered to be in the same nanomolar range.

| Compound | Active Metabolite | Receptor | Binding Affinity (Relative to Calcitriol) | Dissociation Constant (Kd) (Estimated) |

| Doxercalciferol | 1α,25-dihydroxyvitamin D2 | Vitamin D Receptor (VDR) | Equal[1] | ~0.1 nM[2] |

| Calcitriol | 1α,25-dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | 100% | ~0.1 nM[2] |

VDR Signaling Pathway

Upon entering the target cell, the active metabolite of doxercalciferol, 1α,25-dihydroxyvitamin D2, binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. This interaction recruits a complex of coactivator or corepressor proteins, ultimately modulating the transcription of genes involved in mineral homeostasis and other physiological processes.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound (unlabeled 1α,25-dihydroxyvitamin D2) for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-calcitriol) for binding to the receptor.

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of 1α,25-dihydroxyvitamin D2 for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25-dihydroxyvitamin D3 ([³H]-calcitriol) with high specific activity.

-

Test Compound: 1α,25-dihydroxyvitamin D2 (active metabolite of doxercalciferol) at various concentrations.

-

Unlabeled Competitor: Non-radiolabeled calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate.

-

Separation Method: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled competitor in assay buffer.

-

Incubation: In microcentrifuge tubes, combine the receptor source, a fixed concentration of [³H]-calcitriol, and varying concentrations of the test compound or unlabeled competitor. Include tubes with only the radioligand and receptor for total binding, and tubes with radioligand, receptor, and a high concentration of unlabeled calcitriol for non-specific binding.

-

Equilibration: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation: Add hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the receptor-bound radioligand. Alternatively, filter the incubation mixture through glass fiber filters.

-

Washing: Wash the pellets or filters with wash buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the functional ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To determine the effective concentration (EC50) of 1α,25-dihydroxyvitamin D2 for VDR-mediated gene transcription.

Materials:

-

Reporter Cell Line: A mammalian cell line (e.g., HEK293, HeLa) stably transfected with two plasmids:

-

An expression vector for the human VDR.

-

A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with one or more VDREs.

-

-

Test Compound: 1α,25-dihydroxyvitamin D2 at various concentrations.

-

Control Agonist: Calcitriol as a positive control.

-

Cell Culture Medium and Reagents: Appropriate for the chosen cell line.

-

Lysis Buffer and Reporter Assay Reagent: For measuring luciferase or β-galactosidase activity.

-

Luminometer or Spectrophotometer: For signal detection.

Procedure:

-

Cell Seeding: Plate the reporter cells in a multi-well plate (e.g., 96-well) at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (1α,25-dihydroxyvitamin D2) or the control agonist. Include wells with vehicle only as a negative control.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well to release the cellular contents, including the reporter enzyme.

-

Signal Detection: Add the appropriate reporter assay reagent (e.g., luciferin for luciferase) to the cell lysates.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability or total protein if necessary.

-

Plot the reporter gene activity against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

Doxercalciferol, through its active metabolite 1α,25-dihydroxyvitamin D2, is a potent activator of the Vitamin D Receptor, exhibiting a binding affinity comparable to the endogenous hormone calcitriol. The methodologies of competitive radioligand binding assays and reporter gene assays are fundamental tools for quantifying this interaction and the subsequent functional response. A thorough understanding of doxercalciferol's binding characteristics and the downstream signaling cascade is critical for the continued development and optimization of VDR-targeted therapies.

References

Doxercalciferol in the Regulation of Parathyroid Hormone Gene Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanisms by which doxercalciferol, a synthetic vitamin D analog, regulates the gene expression of parathyroid hormone (PTH). It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects. This guide is intended to serve as a resource for professionals in the fields of nephrology, endocrinology, and pharmaceutical development.

Introduction: The Challenge of Secondary Hyperparathyroidism

In patients with chronic kidney disease (CKD), the impaired ability of the kidneys to produce the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), leads to a condition known as secondary hyperparathyroidism (SHPT).[1][2] This condition is characterized by elevated serum PTH levels, which contribute to metabolic bone disease and cardiovascular complications.[3] Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog developed to treat SHPT in patients with CKD, including those on dialysis and in earlier stages (3 or 4).[1][4] As a prohormone, doxercalciferol is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then acts on target tissues to suppress PTH synthesis and secretion.

Molecular Mechanism of Action

The primary mechanism by which doxercalciferol's active metabolite, 1α,25-(OH)2D2, regulates PTH is through the transcriptional suppression of the PTH gene. This process is mediated by the Vitamin D Receptor (VDR), a nuclear receptor present in the parathyroid glands.

The key steps are as follows:

-

Activation: Doxercalciferol is hydroxylated by the enzyme CYP27 in the liver to form its active metabolite, 1α,25-(OH)2D2. This activation step bypasses the need for renal hydroxylation, which is impaired in CKD patients.

-

VDR Binding: The active metabolite, 1α,25-(OH)2D2, diffuses into the parathyroid gland cells and binds to the VDR in the cytoplasm.

-

Nuclear Translocation and Heterodimerization: Upon binding, the VDR-ligand complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Repression: This VDR/RXR heterodimer then binds to specific DNA sequences known as negative Vitamin D Response Elements (nVDREs) located in the promoter region of the PTH gene. This binding event recruits a complex of corepressors, which includes histone deacetylases, leading to the inhibition of PTH gene transcription.

Studies have confirmed that this suppressive action is entirely dependent on the VDR, as the effect is absent in VDR-null mice.

Preclinical Evidence and Experimental Protocols

A substantial body of preclinical research has established the efficacy of doxercalciferol in suppressing PTH at the molecular and physiological levels. These studies utilize both in vitro cell cultures and in vivo animal models.

In Vitro Studies

In vitro models are crucial for isolating the direct effects of doxercalciferol's active metabolite on parathyroid cells, independent of systemic calcium changes.

Experimental Protocol: Primary Culture of Porcine Parathyroid Cells

-

Tissue Harvest: Parathyroid glands are harvested from pigs.

-

Cell Dispersion: The glands are minced and subjected to enzymatic digestion (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Cell Culture: Dispersed cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with serum.

-

Treatment: Once confluent, the cells are treated with varying concentrations of 1α,25-(OH)2D2 (the active form of doxercalciferol) or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Analysis:

-

PTH mRNA Expression: Total RNA is extracted from the cells, and quantitative real-time RT-PCR is performed to measure PTH mRNA levels, normalized to a housekeeping gene (e.g., GAPDH).

-

Cell Proliferation: Assays such as BrdU incorporation or cell counting are used to assess the anti-proliferative effects of the compound.

-

VDR Translocation: Confocal microscopy is employed to visualize the translocation of VDR from the cytoplasm to the nucleus upon treatment.

-

Table 1: In Vitro Efficacy of Active Doxercalciferol on PTH mRNA

| Compound | Concentration | % Inhibition of PTH mRNA | Cell Model | Reference |

|---|

| Active Doxercalciferol (1α,25-(OH)2D2) | 100 nM | ~75% | Primary Porcine Parathyroid Cells | |

In Vivo Animal Models

Animal models of CKD are essential for studying the integrated physiological response to doxercalciferol, including its effects on serum PTH, calcium, and phosphorus.

Experimental Protocol: 5/6 Nephrectomized (NX) Rat Model

-

Model Creation: Male Sprague-Dawley rats undergo a two-step surgical ablation procedure to induce renal insufficiency (5/6 nephrectomy).

-

Disease Progression: Rats are allowed to recover and develop SHPT, often accelerated by a high-phosphorus diet for several weeks.

-

Treatment Administration: Animals are divided into groups and treated with doxercalciferol (e.g., 0.042–0.33 μg/kg) or a vehicle control. Treatment is typically administered intraperitoneally (i.p.) or by oral gavage, three times a week for a period of 2-4 weeks.

-

Sample Collection: 24 hours after the final dose, animals are anesthetized, and samples are collected. This includes blood for serum analysis and parathyroid glands for mRNA analysis.

-

Biochemical Analysis:

-

Serum levels of intact PTH (iPTH), total calcium, and phosphorus are measured using standard assays (e.g., ELISA, colorimetric assays).

-

PTH mRNA levels in the excised parathyroid glands are quantified via RT-PCR.

-

Table 2: In Vivo Efficacy of Doxercalciferol in Animal Models

| Animal Model | Doxercalciferol Dose | Outcome | Reference |

|---|---|---|---|

| 5/6 Nephrectomized Rats | 0.042–0.33 μg/kg | Significant reduction in serum PTH and PTH mRNA expression. |

| NTX Cyp27b1-null Mice | 100 or 300 pg/g b.w. | Normalized serum calcium and PTH levels. | |

Clinical Evidence of PTH Regulation

Clinical trials have consistently demonstrated that doxercalciferol is safe and effective for treating SHPT in CKD patients. Therapy is individualized and titrated based on plasma iPTH, serum calcium, and phosphorus levels.

Table 3: Summary of Doxercalciferol Clinical Trial Data in CKD Patients

| Study Population | Treatment Duration | Key Finding on PTH Reduction | Reference |

|---|---|---|---|

| CKD Stages 3 & 4 (Pre-dialysis) | 24 weeks | Mean plasma iPTH decreased by 46% from baseline (P <0.001 vs. placebo). | |

| CKD Stage 4 (Pre-dialysis) | 18 weeks | Mean iPTH decreased by 35.4% (from 381.7 to 237.9 pg/mL, P <0.001). 83% of patients achieved ≥30% suppression. | |

| Hemodialysis Patients | 12 weeks | Similar iPTH suppression for both oral and intravenous formulations. |

| CKD Stages 3 & 4 | 12 weeks | PTH decreased by 27% (P = 0.002). | |

Dosing and Administration in Clinical Practice For patients on dialysis, doxercalciferol injection is typically initiated at a dose of 4 mcg administered intravenously three times weekly at the end of dialysis. The dose is then titrated based on weekly monitoring of iPTH, calcium, and phosphorus with the goal of maintaining iPTH within the target range while avoiding hypercalcemia. For oral administration in pre-dialysis patients, dosages are also carefully adjusted based on frequent monitoring.

Conclusion

Doxercalciferol serves as an effective therapy for secondary hyperparathyroidism in the CKD population. Its mechanism of action is rooted in the direct transcriptional suppression of the PTH gene, a process mediated by the Vitamin D Receptor. As a prohormone activated in the liver, it reliably reduces PTH levels in patients with compromised renal function. Preclinical and clinical data robustly support its efficacy. The management of patients with doxercalciferol requires careful, individualized dose titration to achieve optimal PTH suppression while minimizing the risk of hypercalcemia and hyperphosphatemia.

References

Cellular Uptake and Intracellular Trafficking of Doxercalciferol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog that serves as a prohormone.[1] It is clinically used for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[2] Doxercalciferol requires metabolic activation, primarily in the liver, to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then modulates gene expression through the vitamin D receptor (VDR).[3] A comprehensive understanding of the cellular uptake and intracellular trafficking of doxercalciferol is crucial for optimizing its therapeutic efficacy and for the development of novel vitamin D-based therapies. This technical guide provides a detailed overview of the current understanding of these processes, including relevant experimental protocols and signaling pathways.

Core Concepts of Vitamin D Transport

The cellular uptake and trafficking of doxercalciferol are best understood in the context of the well-established mechanisms for endogenous vitamin D transport. Vitamin D and its metabolites are hydrophobic and are transported in the circulation primarily bound to the Vitamin D Binding Protein (DBP).[4] The cellular uptake of the DBP-bound vitamin D metabolites is a critical step for their subsequent metabolic activation or action in target tissues.

A key mechanism for the cellular entry of DBP-bound vitamin D is megalin/cubilin-mediated endocytosis.[5] This receptor complex is highly expressed in the proximal tubules of the kidney, where it plays a crucial role in reabsorbing filtered DBP-25-hydroxyvitamin D3 (25(OH)D3) from the glomerular filtrate, thus preventing its urinary loss and facilitating its conversion to the active 1,25-dihydroxyvitamin D3. This pathway is not exclusive to the kidney and has been identified in other tissues, including mammary epithelial cells and mesenchymal stem cells.

Cellular Uptake of Doxercalciferol

While direct experimental data on the cellular uptake of doxercalciferol is limited, its transport mechanisms can be inferred from its properties as a vitamin D2 analog and the established pathways for other vitamin D compounds.

Binding to Vitamin D Binding Protein (DBP)

Doxercalciferol, upon entering the circulation, is expected to bind to DBP. It is important to note that DBP has a slightly lower binding affinity for vitamin D2 and its metabolites compared to vitamin D3 metabolites. This difference in affinity could influence the pharmacokinetics of doxercalciferol, potentially leading to a larger free fraction and altered tissue distribution compared to its vitamin D3 counterparts.

Megalin/Cubilin-Mediated Endocytosis

The primary proposed mechanism for the cellular uptake of doxercalciferol is through megalin/cubilin-mediated endocytosis of the DBP-doxercalciferol complex. This pathway is particularly relevant for its uptake into hepatocytes for subsequent metabolic activation. Although direct evidence for doxercalciferol is lacking, the necessity of this pathway for the uptake of other DBP-bound vitamin D metabolites strongly suggests its involvement.

Potential Role of Other Transporters

Given that doxercalciferol is a prohormone activated in the liver, other transport mechanisms at the sinusoidal membrane of hepatocytes may be involved. Organic Anion-Transporting Polypeptides (OATPs) are a family of uptake transporters expressed in the liver that mediate the transport of a wide range of endogenous and exogenous compounds, including some vitamin D metabolites. It is plausible that OATPs could contribute to the hepatic uptake of doxercalciferol, either in its free form or bound to DBP. However, this remains a speculative area requiring further investigation.

Intracellular Trafficking and Metabolic Activation

Following its uptake into the cell, doxercalciferol undergoes a series of trafficking events leading to its metabolic activation and subsequent biological effects.

-

Endosomal Trafficking and Release: If internalized via megalin-mediated endocytosis, the DBP-doxercalciferol complex is trafficked through the endosomal pathway. In the acidic environment of the late endosomes and lysosomes, DBP is likely degraded, releasing doxercalciferol into the cytoplasm.

-

Metabolic Activation in the Liver: Cytoplasmic doxercalciferol is transported to the mitochondria where it is hydroxylated at the 25-position by the enzyme CYP27A1, a vitamin D 25-hydroxylase. This enzymatic conversion yields the major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).

-

Nuclear Translocation and VDR Binding: The active metabolite, 1α,25-(OH)2D2, is then transported to the nucleus. In the nucleus, it binds to the Vitamin D Receptor (VDR).

-

Transcriptional Regulation: The binding of 1α,25-(OH)2D2 to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. A primary target gene is that of the parathyroid hormone (PTH), where binding of the VDR-RXR complex suppresses its transcription.

Quantitative Data

Direct quantitative data on the cellular uptake and intracellular trafficking of doxercalciferol are largely unavailable in the current literature. The following table provides a summary of related data for other vitamin D compounds to offer a comparative context.

| Parameter | Vitamin D Compound | Value | Cell/System | Reference |

| Binding Affinity (Ka) to DBP | 25(OH)D3 | ~5 x 10^8 M^-1 | Human Serum | |

| 1,25(OH)2D3 | ~4 x 10^7 M^-1 | Human Serum | ||

| 25(OH)D2 | Lower affinity than 25(OH)D3 | Human Serum | ||

| Uptake in Caco-2 cells | Cholecalciferol (D3) | Saturable uptake | Caco-2 cells | Inferred from |

| Ergocalciferol (D2) | Similar uptake to D3 at low concentrations | Caco-2 cells | ||

| Permeability (Papp) | Various Drugs | >1 x 10^-6 cm/s (high absorption) | Caco-2 cells | |

| 0.1-1.0 x 10^-6 cm/s (moderate absorption) | Caco-2 cells | |||

| <1 x 10^-7 cm/s (low absorption) | Caco-2 cells |

Note: The lack of specific quantitative data for doxercalciferol highlights a significant gap in the current understanding of its pharmacology and an area for future research.

Experimental Protocols

The following are detailed, albeit generalized, protocols for key experiments that can be adapted to study the cellular uptake and intracellular trafficking of doxercalciferol.

Radiolabeled Doxercalciferol Uptake Assay

This assay is designed to quantify the cellular uptake of doxercalciferol over time.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium and supplements

-

Radiolabeled doxercalciferol (e.g., [3H]-doxercalciferol)

-

Unlabeled doxercalciferol

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Protocol:

-

Cell Seeding: Seed hepatocytes in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Preparation for Uptake: On the day of the assay, wash the cell monolayers twice with pre-warmed uptake buffer.

-

Initiation of Uptake: Add uptake buffer containing a known concentration of [3H]-doxercalciferol to each well. For competition experiments, co-incubate with an excess of unlabeled doxercalciferol.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each well (determined from a parallel plate). Plot the uptake (e.g., in pmol/mg protein) against time to determine the uptake kinetics.

Confocal Microscopy for Intracellular Trafficking

This method allows for the visualization of the subcellular localization of doxercalciferol.

Materials:

-

Cell line of interest (e.g., hepatocytes, kidney proximal tubule cells)

-

Fluorescently labeled doxercalciferol analog or antibodies against doxercalciferol (if available)

-

Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)

-

Cell culture dishes with glass coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips. Once attached, treat the cells with the fluorescently labeled doxercalciferol analog for various time points.

-

Organelle Staining (Live-cell imaging): If using live-cell imaging, incubate the cells with organelle-specific markers according to the manufacturer's instructions prior to or during treatment with the fluorescent doxercalciferol.

-

Fixation (for fixed-cell imaging): After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization and Blocking: If performing immunofluorescence, permeabilize the cells with permeabilization buffer and then block with blocking buffer for 1 hour.

-

Antibody Incubation (for immunofluorescence): Incubate with a primary antibody against doxercalciferol (if available), followed by a fluorescently labeled secondary antibody.

-

Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the different fluorophores.

-

Image Analysis: Analyze the images to determine the colocalization of the fluorescent doxercalciferol signal with the different organelle markers.

Conclusion

The cellular uptake and intracellular trafficking of doxercalciferol are critical determinants of its therapeutic activity. While direct experimental evidence is limited, it is highly probable that doxercalciferol, after binding to DBP in the circulation, is taken up by target cells, particularly hepatocytes, via megalin/cubilin-mediated endocytosis. Other transporters, such as OATPs, may also contribute to its hepatic uptake. Following internalization, doxercalciferol is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, which then translocates to the nucleus to regulate gene expression through the VDR. The lack of quantitative data and direct experimental validation of these pathways for doxercalciferol represents a significant knowledge gap. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise mechanisms governing the cellular pharmacology of doxercalciferol, which will be invaluable for the optimization of existing therapies and the development of new vitamin D-based drugs.

References

- 1. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. mdpi.com [mdpi.com]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reevaluating the Role of Megalin in Renal Vitamin D Homeostasis Using a Human Cell-Derived Microphysiological System - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of doxercalciferol's active metabolite 1α,25-dihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂), the biologically active metabolite of the prohormone doxercalciferol. This document details the molecular mechanisms, signaling pathways, and quantitative effects of this key regulator of calcium and phosphate homeostasis. It is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and structured data for scientific and research applications.

Introduction

Doxercalciferol (1α-hydroxyvitamin D₂) is a synthetic vitamin D analog that is metabolically activated in the liver by the enzyme CYP27A1 to form 1α,25-dihydroxyvitamin D₂.[1][2] This active metabolite is structurally similar to calcitriol (1α,25-dihydroxyvitamin D₃), the endogenous active form of vitamin D. The primary clinical application of doxercalciferol is the management of secondary hyperparathyroidism in patients with chronic kidney disease.[2][3] Its pharmacodynamic effects are mediated through its interaction with the vitamin D receptor (VDR), leading to the modulation of a wide array of genes involved in mineral metabolism and other physiological processes.[1]

Molecular Mechanism of Action

The biological actions of 1α,25(OH)₂D₂ are initiated by its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The process follows a well-defined genomic pathway:

-

Ligand Binding: 1α,25(OH)₂D₂ enters the target cell and binds to the VDR located primarily in the nucleus. This binding induces a conformational change in the VDR protein.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.

-

Transcriptional Regulation: Upon binding to a VDRE, the complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of the downstream gene by interacting with the basal transcription machinery. This leads to an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding proteins.

This molecular cascade is the foundation for the diverse physiological effects of 1α,25(OH)₂D₂, from regulating mineral homeostasis to influencing immune function and cellular differentiation.

References

Doxercalciferol's Effects on Calcium and Phosphate Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol, a synthetic vitamin D analog, is a crucial therapeutic agent in managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the core mechanisms of doxercalciferol, focusing on its intricate effects on calcium and phosphate homeostasis. This document details the molecular signaling pathways, summarizes quantitative data from key clinical trials, and provides detailed experimental protocols for the assessment of relevant biomarkers. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important compound.

Introduction

Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that undergoes metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active analog of calcitriol.[1][2][3] Unlike native vitamin D, doxercalciferol's activation bypasses the need for renal 1α-hydroxylase, an enzyme often impaired in CKD patients.[3][4] Its primary therapeutic action is the suppression of elevated parathyroid hormone (PTH) levels, a hallmark of SHPT. This guide delves into the molecular underpinnings of doxercalciferol's action and its quantitative impact on mineral metabolism.

Mechanism of Action: Signaling Pathways

Doxercalciferol's biological effects are mediated through its active metabolite, 1α,25-(OH)2D2, which binds to the vitamin D receptor (VDR), a nuclear transcription factor. The VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.

Parathyroid Gland: PTH Suppression

In the parathyroid gland, the activated VDR complex directly suppresses the transcription of the PTH gene, leading to reduced PTH synthesis and secretion. This is the principal mechanism by which doxercalciferol ameliorates SHPT.

Intestine: Calcium and Phosphate Absorption

The activated VDR in intestinal epithelial cells upregulates the expression of genes involved in calcium and phosphate absorption. Key among these are the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and calbindin-D9k, which facilitate the transcellular transport of calcium from the intestinal lumen into the bloodstream. The effect on phosphate absorption is less well-defined but is also believed to be enhanced.

Bone: Regulation of Remodeling

In bone, doxercalciferol's active metabolite influences bone remodeling. It can stimulate the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) by osteoblasts, which in turn promotes osteoclast differentiation and bone resorption. However, it also promotes osteoblast differentiation and function, contributing to bone formation. The net effect on bone mineral density is complex and can be influenced by the underlying bone health and PTH levels.

Quantitative Effects on Calcium and Phosphate Homeostasis

The clinical efficacy of doxercalciferol in managing SHPT has been demonstrated in numerous studies. The following tables summarize the quantitative data on changes in serum PTH, calcium, and phosphate levels from key clinical trials.

Table 1: Effect of Doxercalciferol on Serum Intact PTH (iPTH) Levels

| Study | Patient Population | Treatment Duration | Baseline iPTH (pg/mL) | End-of-Study iPTH (pg/mL) | Mean Change (%) | p-value |

| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | 219 ± 22 | 118 ± 17 | -46% | <0.001 |

| Frazão et al. (2000) | Hemodialysis | 16 weeks | 897 ± 52 | ~404 | -55% | <0.001 |

| Maung et al. (2001) | Hemodialysis | 12 weeks | Median: 707 | - | Reduction <50% in 89% (oral) & 78% (IV) of patients | - |

| Aggarwal et al. | CKD Stages 3 & 4 | 12 weeks | 432.80 ± 224.86 | 246.20 ± 220.0 | -43.1% | <0.05 |

| Yang et al. (2025) | Hemodialysis | 12 weeks | 655.05 | 269.90 | -55.45% | <0.0001 |

Table 2: Effect of Doxercalciferol on Serum Calcium Levels

| Study | Patient Population | Treatment Duration | Baseline Calcium (mg/dL) | End-of-Study Calcium (mg/dL) | Mean Change | p-value |

| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | No significant difference from placebo | No significant difference from placebo | - | NS |

| Maung et al. (2001) | Hemodialysis | 12 weeks | - | 9.82 ± 0.14 (oral), 9.67 ± 0.11 (IV) | - | NS |

| Zisman et al. | CKD Stages 3 & 4 | 3 months | 9.1 ± 0.5 | 9.5 ± 0.9 | +0.4 mg/dL | 0.04 |

Table 3: Effect of Doxercalciferol on Serum Phosphate Levels

| Study | Patient Population | Treatment Duration | Baseline Phosphate (mg/dL) | End-of-Study Phosphate (mg/dL) | Mean Change | p-value |

| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | No significant difference from placebo | No significant difference from placebo | - | NS |

| Zisman et al. | CKD Stages 3 & 4 | 3 months | 3.5 ± 0.5 | 3.7 ± 0.6 | +0.2 mg/dL | NS |

Table 4: Effect of Doxercalciferol on Fibroblast Growth Factor 23 (FGF23)

| Study | Patient Population | Treatment Duration | Baseline FGF23 | End-of-Study FGF23 | Mean Change | p-value |

| Wesseling-Perry et al. (2011) | Pediatric Peritoneal Dialysis | 8 months | Significantly elevated | Rose over fourfold | - | - |

Experimental Protocols

Accurate monitoring of key biomarkers is essential for the safe and effective use of doxercalciferol. The following are detailed methodologies for the measurement of serum intact PTH, calcium, and phosphate.

Measurement of Intact Parathyroid Hormone (iPTH)

Method: Two-Site Sandwich Immunochemiluminometric Assay (ICMA)

Principle: This assay utilizes two antibodies that bind to different epitopes on the intact PTH molecule (1-84). One antibody is typically coated on a solid phase (e.g., microplate well or paramagnetic particles), and the other is labeled with a chemiluminescent molecule (e.g., acridinium ester). The amount of light emitted is directly proportional to the concentration of intact PTH in the sample.

Procedure:

-

Sample Preparation: Collect whole blood in a tube containing EDTA. Centrifuge to separate plasma. Store plasma at -20°C if not analyzed immediately.

-

Assay Steps: a. Pipette patient plasma, calibrators, and controls into the respective wells of the antibody-coated microplate. b. Add the acridinium-labeled antibody to each well. c. Incubate to allow for the formation of the antibody-PTH-antibody sandwich complex. d. Wash the wells to remove unbound labeled antibody. e. Add trigger solutions to initiate the chemiluminescent reaction. f. Measure the light emission using a luminometer.

-

Data Analysis: Construct a calibration curve using the signals from the calibrators. Determine the concentration of iPTH in the patient samples and controls by interpolating their signals on the calibration curve.

Measurement of Serum Calcium

Method: o-Cresolphthalein Complexone (OCPC) Colorimetric Method

Principle: In an alkaline medium, calcium ions form a purple-colored complex with o-cresolphthalein complexone. The intensity of the color, measured spectrophotometrically, is proportional to the calcium concentration in the sample.

Procedure:

-

Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to obtain serum.

-

Reagent Preparation: Prepare a working reagent by mixing the OCPC color reagent and a buffer solution according to the manufacturer's instructions.

-

Assay Steps: a. Pipette serum samples, calibrators, and a reagent blank into separate test tubes. b. Add the working reagent to each tube and mix. c. Incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development. d. Measure the absorbance of the samples and calibrators against the reagent blank at a wavelength of approximately 570-578 nm using a spectrophotometer.

-

Data Analysis: Calculate the calcium concentration in the samples using the absorbance of the calibrator with a known concentration.

Measurement of Serum Phosphate

Method: Ammonium Molybdate Colorimetric Method

Principle: Inorganic phosphate reacts with ammonium molybdate in an acidic medium to form an ammonium phosphomolybdate complex. This complex can be measured directly by its absorbance in the ultraviolet range or, more commonly, is reduced to form a colored molybdenum blue complex, the absorbance of which is measured in the visible range.

Procedure:

-

Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to obtain serum.

-

Assay Steps (Molybdenum Blue Method): a. Pipette serum samples, calibrators, and a reagent blank into separate test tubes. b. Add an acidic ammonium molybdate reagent to each tube and mix. c. Add a reducing agent (e.g., ascorbic acid) and mix. d. Incubate at room temperature for a specified time to allow for color development. e. Measure the absorbance of the samples and calibrators against the reagent blank at a wavelength of approximately 660-700 nm using a spectrophotometer.

-

Data Analysis: Calculate the phosphate concentration in the samples based on the absorbance of the calibrator with a known concentration.

Conclusion

Doxercalciferol is a potent and effective therapy for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action, centered on the activation of the vitamin D receptor, leads to a cascade of events that modulate PTH gene expression and influence calcium and phosphate homeostasis. A thorough understanding of its quantitative effects and the appropriate methodologies for monitoring its therapeutic and potential adverse effects are paramount for its optimal use in research and clinical practice. This guide provides a foundational resource for professionals in the field to further their work with this important therapeutic agent.

References

- 1. Efficacy and side effects of intermittent intravenous and oral doxercalciferol (1alpha-hydroxyvitamin D(2)) in dialysis patients with secondary hyperparathyroidism: a sequential comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scantibodies.com [scantibodies.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]

Investigating the Off-Target Effects of Doxercalciferol in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxercalciferol, a synthetic vitamin D2 analog, is clinically utilized for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic action is primarily mediated through its hepatic conversion to 1α,25-dihydroxyvitamin D2, which subsequently binds to the vitamin D receptor (VDR) to modulate gene expression. While its on-target effects on calcium and parathyroid hormone homeostasis are well-documented, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the preclinical investigation of doxercalciferol's off-target effects, focusing on its cardiovascular, anticancer, and immunomodulatory activities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to further explore the multifaceted pharmacological profile of doxercalciferol.

I. Cardiovascular Effects

Preclinical studies have explored the impact of doxercalciferol on the cardiovascular system, with a particular focus on cardiac hypertrophy.

Quantitative Data

| Parameter | Preclinical Model | Treatment Group | Control Group | Percentage Change/Improvement | Reference |

| Posterior Wall Thickness | Dahl Salt-Sensitive (DSS) rats on a high salt diet | Doxercalciferol (150 ng, 3x/week, 6 weeks) | High Salt + Vehicle | 13% decrease | [1] |

| Fractional Shortening | Dahl Salt-Sensitive (DSS) rats on a high salt diet | Doxercalciferol (150 ng, 3x/week, 6 weeks) | High Salt + Vehicle | 17% improvement | [1] |

| Left Ventricular (LV) Mass | Dahl Salt-Sensitive (DSS) rats on a high salt diet | Doxercalciferol (150 ng, 3x/week, 6 weeks) | High Salt + Vehicle | Significant attenuation of increase | [1] |

Experimental Protocol: Induction and Assessment of Cardiac Hypertrophy in a Rat Model

1. Animal Model:

-

Male Dahl Salt-Sensitive (DSS) rats, 6 weeks of age.

2. Induction of Cardiac Hypertrophy:

-

Rats are fed a high salt (HS) diet for 6 weeks to induce cardiac hypertrophy.

3. Doxercalciferol Administration:

-

Doxercalciferol is administered intraperitoneally at a dose of 150 ng, three times per week (e.g., Monday, Wednesday, Friday) for the 6-week duration of the high salt diet.

-

A control group receives the high salt diet and a vehicle control.

4. Assessment of Cardiac Parameters:

-

Echocardiography: Perform echocardiograms to measure parameters such as posterior wall thickness, fractional shortening, and to calculate left ventricular mass.

-

Biochemical Markers: Measure plasma brain natriuretic peptide (BNP) levels and tissue atrial natriuretic factor (ANF) mRNA levels as indicators of cardiac hypertrophy and dysfunction.

-

Histopathology: Conduct histological analysis of heart tissue to assess cellular changes associated with hypertrophy.

Signaling Pathway

Doxercalciferol's cardioprotective signaling pathway.

II. Anticancer Effects

The antiproliferative activity of vitamin D analogs, including doxercalciferol and its active metabolite, has been investigated in various cancer models.

Quantitative Data

| Compound | Cancer Cell Line | IC50/ED50 | Reference |

| 19-nor-1,25-Dihydroxyvitamin D2 (Paricalcitol) | HL-60 (Leukemia) | 2.4 x 10-9 M | [2] |

| NB-4 (Leukemia) | 5.8 x 10-9 M | [2] | |

| THP-1 (Leukemia) | 2.4 x 10-9 M | ||

| NCI-H929 (Myeloma) | 2.0 x 10-10 M | ||

| HT-29 (Colon) | 1.7 x 10-8 M | ||

| SW837 (Colon) | 3.2 x 10-8 M |

| Parameter | Preclinical Model | Treatment Group | Control Group | Outcome | Reference |

| Tumor Volume Change | Retinoblastoma Xenograft in Athymic Mice | 1α-Hydroxyvitamin D2 (0.2 µ g/0.1 ml, 5x/week, 5 weeks) | Gavage Control | 2.56-fold increase vs. 5.25-fold increase | |

| Intraperitoneal Tumor Volume | Gastric Cancer Peritoneal Metastasis Model in Mice | Paricalcitol | Vehicle Control | 252.0 ± 8.4 mm³ vs. 353.2 ± 22.9 mm³ |

Experimental Protocol: In Vitro Assessment of Anticancer Activity

1. Cell Lines:

-

Select a panel of relevant cancer cell lines (e.g., breast, prostate, colon, leukemia).

2. Cell Culture:

-

Culture cells in appropriate media and conditions.

3. Drug Treatment:

-

Treat cells with a range of concentrations of doxercalciferol or its active metabolite, 1α,25-dihydroxyvitamin D2.

-

Include a vehicle control.

4. Cell Viability/Proliferation Assay:

-

After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or MTS assay.

5. Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.

Experimental Workflow

Workflow for in vitro anticancer assessment.

III. Immunomodulatory Effects

Preclinical evidence suggests that vitamin D compounds can modulate the immune system.

Quantitative Data

Direct quantitative data for doxercalciferol's effect on specific cytokine levels is limited. The following table presents data from a comparative study of vitamin D2 and D3 in mice.

| Parameter | Preclinical Model | Vitamin D2 Group | Vitamin D3 Group | p-value | Reference |

| CD45+ Monocyte-Macrophage Population (Spleen) | Female Mice | 38.04% | - | 0.0173 | |

| Natural Killer Cells (Spleen) | Female Mice | 39.25% (reduced) | - | 0.0054 | |

| Cyp27b1 mRNA Expression (Spleen) | Female Mice | 2.35-fold increase | - | - | |

| CD11b mRNA Expression (Spleen) | Female Mice | 1.77-fold increase | - | - | |

| RANKL mRNA Expression (Spleen) | Female Mice | 1.80-fold increase | - | - | |

| CD14 mRNA Expression (Spleen) | Female Mice | 0.39-fold decrease | - | - |

Experimental Protocol: Evaluation of Immunomodulatory Effects in Mice

1. Animal Model:

-

Use a suitable mouse strain (e.g., C57BL/6).

2. Doxercalciferol Administration:

-

Administer doxercalciferol via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Include a vehicle-treated control group.

3. Sample Collection:

-

After a specified treatment period, collect blood and lymphoid tissues (e.g., spleen, lymph nodes).

4. Immunophenotyping:

-

Isolate immune cells (e.g., splenocytes, peripheral blood mononuclear cells).

-

Use flow cytometry with specific antibodies to quantify different immune cell populations (e.g., T cells, B cells, monocytes, natural killer cells).

5. Cytokine Analysis:

-

Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in serum or in the supernatant of stimulated immune cells using methods like ELISA or multiplex bead arrays.

Logical Relationship

Doxercalciferol's impact on the immune system.

IV. Conclusion

The preclinical data reviewed in this guide indicate that doxercalciferol exhibits off-target effects beyond its established role in mineral metabolism. The observed cardioprotective, potential anticancer, and immunomodulatory activities warrant further investigation to fully elucidate their mechanisms and clinical relevance. The provided experimental protocols and signaling pathway diagrams offer a framework for designing future studies aimed at comprehensively characterizing the pharmacological profile of doxercalciferol. A deeper understanding of these off-target effects will be instrumental in optimizing its therapeutic use and exploring its potential in new indications. Further research focusing on generating specific quantitative data, particularly for its anticancer and immunomodulatory properties, is highly encouraged.

References

Doxercalciferol's Impact on Fibroblast Growth Factor 23 (FGF23) Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intricate relationship between doxercalciferol, a prohormone of vitamin D, and the regulation of Fibroblast Growth Factor 23 (FGF23) signaling. Elevated FGF23 levels are an early indicator of mineral and bone disorders in chronic kidney disease (CKD) and are associated with increased cardiovascular risk. Doxercalciferol, used to manage secondary hyperparathyroidism in CKD patients, has a significant impact on FGF23 expression. This document details the molecular mechanisms, summarizes quantitative data from clinical and preclinical studies, outlines key experimental protocols, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Doxercalciferol and FGF23 in Mineral Metabolism

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that undergoes activation in the liver to form 1α,25-dihydroxyvitamin D2 (doxercalciferol), the active form of vitamin D2. It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD) by suppressing the synthesis and secretion of parathyroid hormone (PTH).

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily secreted by osteocytes and osteoblasts that plays a crucial role in phosphate and vitamin D homeostasis.[1] Under normal physiological conditions, FGF23 inhibits renal phosphate reabsorption and suppresses the production of 1,25-dihydroxyvitamin D (calcitriol), the active form of vitamin D3.[1] In CKD, FGF23 levels rise early, contributing to the complex pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD).[2]

Understanding the interplay between doxercalciferol and FGF23 is critical for optimizing therapeutic strategies in CKD, as vitamin D analogs, including doxercalciferol, are known to stimulate FGF23 expression.[3] This guide delves into the signaling pathways and experimental evidence that define this interaction.

Signaling Pathways

Doxercalciferol-Mediated Upregulation of FGF23 in Osteocytes

Doxercalciferol, after its conversion to the active form, binds to the Vitamin D Receptor (VDR) in osteocytes. This ligand-receptor complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter region of the FGF23 gene, stimulating its transcription.[4] This leads to increased synthesis and secretion of FGF23. Additionally, doxercalciferol has been shown to promote the maturation of osteoblasts into FGF23-expressing early osteocytes.

Downstream Signaling of FGF23 in the Kidney

Once in circulation, FGF23 targets the kidneys to exert its effects on phosphate and vitamin D metabolism. It binds to a complex of a Fibroblast Growth Factor Receptor (FGFR) and its co-receptor, α-Klotho, primarily in the proximal and distal tubules. This binding activates downstream signaling cascades, including the ERK1/2 pathway.

The key effects of FGF23 signaling in the kidney are:

-

Inhibition of Phosphate Reabsorption: FGF23 signaling leads to the downregulation of sodium-phosphate cotransporters (NaPi-2a and NaPi-2c) in the proximal tubules, resulting in increased urinary phosphate excretion (phosphaturia).

-

Suppression of Vitamin D Synthesis: FGF23 suppresses the expression of 1α-hydroxylase (CYP27B1), the enzyme responsible for converting 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D.

-

Stimulation of Vitamin D Catabolism: FGF23 upregulates the expression of 24-hydroxylase (CYP24A1), an enzyme that degrades 1,25-dihydroxyvitamin D.

Quantitative Data on Doxercalciferol's Effects

The following tables summarize the quantitative effects of doxercalciferol on key parameters of mineral metabolism. It is important to note that while multiple studies confirm that doxercalciferol increases FGF23, detailed quantitative data from head-to-head clinical trials with placebo or other vitamin D analogs are limited in the publicly available literature.

Table 1: Effect of Doxercalciferol on Serum FGF23 Levels

| Study Population | Intervention | Duration | Baseline FGF23 | Post-treatment FGF23 | Fold Change | p-value | Reference |

| Pediatric dialysis patients | Doxercalciferol | 8 months | Data not provided | Data not provided | Increased | <0.001 | |

| Gcm2-/- and Cyp27b1-/- mice | Doxercalciferol | Not specified | Decreased (vs. WT) | Increased | Not specified | Not specified | |

| Pediatric dialysis patients | Doxercalciferol or Calcitriol | 8 months | Elevated | Significantly Increased | >4-fold | Not specified | [Wesseling-Perry et al., 2011, as cited in 19] |

Table 2: Comparative Effects of Doxercalciferol and Other Vitamin D Analogs on Mineral Metabolism

| Parameter | Doxercalciferol | Calcitriol | Comparator | Key Finding | Reference |

| Serum PTH | Equivalent suppression | Equivalent suppression | Calcitriol | Both are effective in controlling secondary hyperparathyroidism. | [Wesseling-Perry et al., 2011, as cited in 13] |

| Serum Calcium | May increase | May increase | Not applicable | Both can increase serum calcium levels. | |

| Serum Phosphate | May increase | May increase | Not applicable | Both can increase serum phosphate levels. |

Experimental Protocols

Measurement of FGF23 Levels by Sandwich ELISA

This protocol is a generalized procedure based on commercially available ELISA kits for the quantitative measurement of intact FGF23 (iFGF23) in serum or plasma.

Materials:

-

Microplate pre-coated with a monoclonal antibody specific for FGF23

-

Standard FGF23 solutions of known concentrations

-

Biotinylated detection antibody specific for FGF23

-

Streptavidin-HRP conjugate

-

Wash buffer (e.g., PBS with Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Calibrated pipettes and disposable tips

-

Plate shaker

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the FGF23 standard to generate a standard curve. Dilute wash buffer and other concentrated reagents as per the kit instructions.

-

Sample Addition: Add 100 µL of standards, controls, and samples into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

-

Incubation 1: Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.

-

Washing 1: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on absorbent paper.

-

Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

-

Incubation 2: Cover the plate and incubate for 1 hour at 37°C.

-

Washing 2: Repeat the washing step as described in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.

-

Washing 3: Repeat the washing step as described in step 4, typically for 5-7 washes.

-

Substrate Addition: Add 90 µL of the TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

-

Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Subtract the blank reading from all other readings. Plot the standard curve (absorbance vs. concentration) and determine the concentration of FGF23 in the samples by interpolating their absorbance values.

In Vitro Studies with Osteocyte-like Cells

-

Cell Culture: Murine osteocyte-like cell lines (e.g., MLO-Y4) or primary human osteoblasts are cultured in appropriate media (e.g., α-MEM with fetal bovine serum and penicillin-streptomycin).

-

Treatment: Cells are treated with varying concentrations of active doxercalciferol or vehicle control for a specified period (e.g., 24-48 hours).

-

Analysis of Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of the FGF23 gene.

-

Analysis of Protein Secretion: The cell culture supernatant is collected, and the concentration of secreted FGF23 is measured by ELISA as described above.

In Vivo Animal Studies

-

Animal Models: Animal models of CKD, such as 5/6 nephrectomized rats or mice, are often used. Genetically modified mice, such as VDR knockout mice, can also be employed to investigate the VDR-dependency of doxercalciferol's effects.

-

Treatment: Animals are administered doxercalciferol or a vehicle control via oral gavage or injection for a defined study period.

-

Sample Collection: Blood samples are collected at baseline and at the end of the study to measure serum levels of FGF23, PTH, calcium, and phosphate. Bone tissue may also be harvested for analysis of FGF23 gene expression.

-

Biochemical Analysis: Serum parameters are measured using standard laboratory techniques, including ELISA for FGF23 and PTH.

Conclusion and Implications

Doxercalciferol effectively manages secondary hyperparathyroidism in CKD patients but also leads to a significant increase in circulating FGF23 levels. This effect is primarily mediated through the activation of the Vitamin D Receptor in osteocytes, leading to increased transcription of the FGF23 gene. The resulting high levels of FGF23 contribute to the altered mineral metabolism characteristic of CKD-MBD.

For researchers and drug development professionals, these findings have several key implications:

-

The impact on FGF23 should be a critical consideration in the development and clinical use of vitamin D analogs.

-